Umbralisib hydrochloride

Description

Contextualizing Phosphoinositide 3-Kinase Delta (PI3Kδ) Inhibition in Targeted Therapeutics Research

The phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular functions, including proliferation, survival, and differentiation. nih.gov In many forms of cancer, this pathway is deregulated, leading to uncontrolled cell growth and malignant transformation. drugbank.com The PI3K family consists of several isoforms, with the delta (δ) isoform being strongly expressed in cells of hematopoietic origin, such as B-cell lymphocytes. drugbank.comnewdrugapprovals.org This restricted expression pattern makes PI3Kδ a highly attractive target for the development of targeted therapies aimed at hematologic malignancies. newdrugapprovals.org

The inhibition of PI3Kδ signaling has been established as an effective strategy in treating various B-cell cancers. newdrugapprovals.orgnih.gov This approach interrupts essential B-cell receptor signaling, which is crucial for the proliferation and survival of malignant lymphocytes. drugbank.comnih.gov Consequently, inhibitors selective for the PI3Kδ isoform represent a significant class of novel agents in oncology, offering a more focused therapeutic mechanism compared to broad-spectrum chemotherapy. nih.gov The development of such targeted agents has been a major focus of research, aiming to improve efficacy while potentially mitigating side effects associated with less selective inhibitors. nih.govnih.gov

Rationale for Umbralisib (B560156) hydrochloride Discovery and Preclinical Investigation in Disease Models

Umbralisib hydrochloride was developed as a next-generation, orally active kinase inhibitor for the treatment of hematologic malignancies. newdrugapprovals.orgmedchemexpress.com The primary rationale behind its discovery was to create a highly selective PI3Kδ inhibitor with a potentially differentiated and more tolerable profile than first-generation agents in its class. nih.govnih.gov A key distinguishing feature of Umbralisib is its unique chemical structure and dual mechanism of action, as it selectively inhibits not only PI3Kδ but also casein kinase-1-ε (CK1ε). medchemexpress.comahdbonline.comeveryone.org CK1ε is understood to be involved in the pathogenesis of various malignant cells, including lymphomas. drugbank.comahdbonline.com

The dual inhibition of both PI3Kδ and CK1ε was hypothesized to provide a unique therapeutic advantage. mdpi.com Preclinical analysis demonstrated that Umbralisib has potent activity against the PI3Kδ isoform at clinically achievable concentrations. nih.gov Furthermore, its high selectivity for PI3Kδ over other isoforms, particularly PI3Kγ, was considered a potential benefit. nih.gov The combined inhibition of both PI3Kγ and PI3Kδ in T cells had been linked in preclinical models to severe autoimmunity, suggesting that the lack of PI3Kγ inhibition by Umbralisib could be advantageous. nih.gov The additional inhibition of CK1ε was also suggested to help preserve the function of regulatory T-cells, which may modulate some of the immune-mediated toxicities observed with other PI3K inhibitors. nih.gov

Preclinical investigations in various disease models provided evidence supporting this rationale. In laboratory studies, Umbralisib demonstrated robust activity in cell lines derived from hematologic cancers and in primary cells from patients. newdrugapprovals.org These studies showed that the compound could effectively inhibit malignant cell proliferation. drugbank.comahdbonline.com In vitro assays confirmed its potent and selective inhibition of PI3Kδ and its downstream signaling pathways. medchemexpress.com In a subcutaneous xenograft model of T-cell acute lymphoblastic leukemia using MOLT-4 cells, the tosylate salt of Umbralisib led to significant tumor shrinkage, validating its anti-cancer activity in vivo. medchemexpress.com

Interactive Data Table 1: In Vitro Potency and Selectivity of Umbralisib This table summarizes the half-maximal effective concentration (EC50) and half-maximal inhibitory concentration (IC50) of Umbralisib against its primary targets, as well as its selectivity over other PI3K isoforms.

| Target | Parameter | Value | Selectivity vs. Other Isoforms | Reference |

| PI3Kδ | EC50 | 22.2 nM | >1,500-fold vs. PI3Kα and PI3Kβ | nih.govmedchemexpress.comtargetmol.com |

| IC50 | 22.2 nM | ~225-fold vs. PI3Kγ | nih.govtargetmol.com | |

| Casein Kinase-1-ε (CK1ε) | EC50 | 6.0 μM | N/A | medchemexpress.comtargetmol.com |

Interactive Data Table 2: Summary of Key Preclinical Research Findings for Umbralisib This table outlines significant findings from preclinical studies investigating the mechanism and efficacy of Umbralisib in various cancer models.

| Preclinical Model | Finding | Effect | Reference |

| Human Lymphoma/Leukemia Cell Lines | Inhibition of AKT Phosphorylation | Concentration-dependent inhibition of p-AKT (Ser473), a key downstream marker of PI3K activity. | medchemexpress.commedchemexpress.com |

| DLBCL Cell Line (LY7) | Repression of c-Myc | Potently represses the expression of the oncoprotein c-Myc. | medchemexpress.commedchemexpress.com |

| Malignant B-Cells (In Vitro) | Inhibition of Cell Functions | Inhibits malignant cell proliferation, CXCL12-mediated cell adhesion, and CCL19-mediated cell migration. | drugbank.com |

| Human Whole Blood | Inhibition of B-Cell Proliferation | Causes half-maximal inhibition of CD19+ cell proliferation between 100-300 nM. | medchemexpress.com |

| T-ALL Xenograft Model (MOLT-4 cells) | Anti-tumor Activity | Umbralisib tosylate significantly reduced tumor volume. | medchemexpress.com |

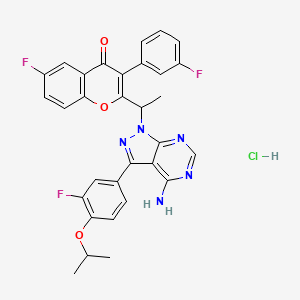

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C31H25ClF3N5O3 |

|---|---|

Molecular Weight |

608.0 g/mol |

IUPAC Name |

2-[1-[4-amino-3-(3-fluoro-4-propan-2-yloxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-6-fluoro-3-(3-fluorophenyl)chromen-4-one;hydrochloride |

InChI |

InChI=1S/C31H24F3N5O3.ClH/c1-15(2)41-24-9-7-18(12-22(24)34)27-26-30(35)36-14-37-31(26)39(38-27)16(3)29-25(17-5-4-6-19(32)11-17)28(40)21-13-20(33)8-10-23(21)42-29;/h4-16H,1-3H3,(H2,35,36,37);1H |

InChI Key |

QGVUVMVWYWMZIR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC1=C(C=C(C=C1)C2=NN(C3=NC=NC(=C23)N)C(C)C4=C(C(=O)C5=C(O4)C=CC(=C5)F)C6=CC(=CC=C6)F)F.Cl |

Origin of Product |

United States |

Medicinal Chemistry and Rational Drug Design of Umbralisib Hydrochloride

Synthetic Methodologies for Umbralisib (B560156) hydrochloride

The chemical synthesis of Umbralisib, with the IUPAC name 2-[(1S)-1-[4-Amino-3-(3-fluoro-4-propan-2-yloxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-6-fluoro-3-(3-fluorophenyl)chromen-4-one, involves a multi-step process. wikipedia.org While specific details of the commercial synthesis are often proprietary, public domain information and patent literature provide insight into the key chemical transformations.

The synthesis of the Umbralisib core structure involves the strategic coupling of key intermediates. One described synthetic approach involves the reaction of an alcohol intermediate with a pyrazolopyrimidine intermediate under Mitsunobu reaction conditions. chemicalbook.com Specifically, a solution containing the chromenone ethyl alcohol intermediate is treated with the 4-amino-3-(3-fluoro-4-isopropoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine intermediate and triphenylphosphine. chemicalbook.com The reaction is initiated by the addition of diisopropylazodicarboxylate (B7806520) (DIAD) and proceeds at a moderately elevated temperature. chemicalbook.com

For research and development purposes, synthetic routes are optimized for flexibility, speed, and ease of purification. Column chromatography is a common method for purifying the crude product to obtain Umbralisib as an off-white solid. chemicalbook.com The optimization process for a commercial drug substance, such as that undertaken by Alembic Pharmaceuticals Limited for Umbralisib tosylate, typically involves extensive process development to improve yield, minimize impurities, and ensure scalability. fda.gov The commercial process for Umbralisib tosylate is noted to be a fourth-generation process, indicating significant refinement from the initial laboratory-scale synthesis. fda.gov Such optimizations often focus on replacing costly or hazardous reagents, telescoping reaction steps, and developing crystallization-based purifications to avoid chromatography.

Structure-Activity Relationship (SAR) Studies of Umbralisib hydrochloride Analogues

The development of Umbralisib was guided by extensive structure-activity relationship (SAR) studies aimed at maximizing potency against PI3Kδ while maintaining high selectivity over other PI3K isoforms (α, β, and γ). This selectivity is a key differentiator from other PI3K inhibitors and is thought to contribute to its tolerability profile. nih.govnih.gov

Umbralisib demonstrates potent inhibition of the PI3Kδ isoform at clinically achievable concentrations. nih.gov Preclinical data show that it is highly selective for PI3Kδ. nih.govnih.gov The selectivity of Umbralisib for the δ isoform is over 1,500-fold greater than for the α and β isoforms and approximately 225-fold greater than for the γ isoform. nih.govnih.gov This high degree of selectivity is attributed to its unique chemical structure, which has been optimized to exploit differences in the active sites of the PI3K isoforms. nih.gov

SAR studies on Umbralisib analogues have explored modifications to various parts of the molecule. Docking analyses of analogues revealed that their interactions with PI3K are primarily governed by hydrophobic interactions, with a lesser contribution from hydrogen bonding. researchgate.net For instance, one study identified an "analogue 306" which exhibited the highest calculated binding free energy, suggesting that specific modifications can enhance binding affinity. researchgate.net The goal of these modifications is to improve interactions with key residues in the PI3Kδ active site, thereby increasing potency and selectivity.

| PI3K Isoform | Umbralisib IC50 (nM) | Idelalisib (B1684644) IC50 (nM) | Duvelisib (B560053) IC50 (nM) |

| p110α | >10000 | 820 | 1602 |

| p110β | 1116 | 565 | 85 |

| p110δ | 22 | 2.5 | 2.5 |

| p110γ | 1065 | 89 | 27 |

| Data sourced from reference nih.gov. This table presents the half-maximal inhibitory concentration (IC50) values for Umbralisib and other PI3K inhibitors against the four Class I PI3K isoforms. A lower value indicates greater potency. |

Pharmacophore modeling, based on the crystal structure of PI3Kδ, has been instrumental in identifying the essential structural features required for high-affinity binding. researchgate.net The key pharmacophoric features for ligands binding to PI3Kδ include a combination of hydrogen bond acceptors, hydrogen bond donors, and aromatic rings arranged in a specific spatial orientation. researchgate.net

The kinase "hinge-binding" motif is a critical feature, typically involving juxtaposed hydrogen bond acceptor and donor features. researchgate.net In the case of PI3Kδ inhibitors, these features anchor the ligand to the peptide backbone of the hinge region, specifically forming hydrogen bonds with residues such as Valine 828 and Glutamic acid 826. researchgate.net Another important interaction highlighted by pharmacophore models is a hydrogen bonding interaction between the purine (B94841) ring of the ligand and the phenolic hydroxyl group of Tyrosine 813, which can be mediated by bridging water molecules. researchgate.net These specific interactions are crucial for achieving high potency and selectivity for the PI3Kδ isoform.

Computational Chemistry and Molecular Modeling in this compound Design

Computational chemistry and molecular modeling have played a significant role in the rational design and optimization of Umbralisib. researchgate.net These techniques provide valuable insights into how the molecule interacts with its target protein at an atomic level, guiding the design of new analogues with improved properties.

Molecular docking studies have been used to predict the binding poses of Umbralisib and its analogues within the ATP-binding pocket of PI3Kδ. researchgate.net These studies help to rationalize the observed SAR and identify key interactions, such as hydrophobic contacts and hydrogen bonds, that contribute to binding affinity. researchgate.net

Beyond static docking, molecular dynamics (MD) simulations have been employed to study the dynamic behavior of the ligand-protein complex over time. researchgate.net MD simulations provide a more realistic model of the biological system and can be used to assess the stability of the predicted binding poses and the flexibility of the protein. researchgate.net For instance, simulations of an Umbralisib analogue-PI3K complex demonstrated the formation of a stable interaction. researchgate.net

Furthermore, binding free energy calculations, such as those using the Molecular Mechanics Generalized Born Surface Area (MM-GBSA) method, have been used to quantitatively estimate the binding affinity of different analogues. researchgate.net These calculations can help to prioritize which compounds to synthesize and test experimentally. In the study of Umbralisib analogues, MM-GBSA calculations identified specific compounds with superior predicted binding free energies, correlating with their potential potency. researchgate.net

Ligand-Based and Structure-Based Drug Design Approaches

The rational design of this compound and its analogues has employed both ligand-based and structure-based strategies to achieve high potency and isoform selectivity.

Ligand-Based Design: This approach focuses on the knowledge of existing molecules that bind to the target. In the development of next-generation PI3Kδ inhibitors, the structures of known inhibitors serve as a foundation. For Umbralisib, a key strategy involved modifying the core scaffold to improve selectivity and mitigate off-target effects seen with earlier inhibitors. A study focused on designing novel Umbralisib analogues used Umbralisib itself as the starting point, modifying its structure to explore the chemical space around the binding pocket and enhance interactions. nih.gov This iterative process of modifying a known active ligand to improve its properties is a hallmark of ligand-based drug design.

Structure-Based Design: This method relies on the three-dimensional structure of the target protein to design molecules that fit precisely into the active site. The crystal structure of the p110δ subunit of PI3Kδ, particularly in complex with other inhibitors (e.g., PDB ID: 4XE0), has been instrumental. nih.govresearchgate.net In the design of new Umbralisib analogues, the docked pose of the parent Umbralisib molecule within the PI3Kδ binding pocket was visualized and analyzed. nih.gov Researchers examined the available space within the active site and the locations of key interaction points, such as hydrogen bond donors and acceptors, to guide the modification of the Umbralisib structure. nih.gov This structure-guided approach allowed for the rational addition or modification of functional groups to maximize binding affinity and selectivity for the PI3Kδ isoform. The remarkable selectivity of Umbralisib—exhibiting over 1,500-fold greater selectivity for PI3Kδ over the α and β isoforms and approximately 225-fold over the γ isoform—is a direct outcome of this meticulous rational design process. nih.gov

Molecular Docking and Dynamics Simulations of this compound with PI3Kδ and Related Kinases

Computational simulations have been pivotal in elucidating the binding mechanism of Umbralisib and guiding the design of more potent analogues. These methods provide atomic-level insights into the stability and energetics of the ligand-protein complex.

Molecular Docking: To understand the interaction of Umbralisib with its primary target, docking studies have been performed using the PI3Kδ crystal structure (PDB ID: 4XE0). nih.govmdpi.com Since a crystal structure of Umbralisib bound to PI3Kδ was not available, a specialized docking protocol known as Quantum Polarized Ligand Docking (QPLD) was employed. nih.gov This method provides a more accurate representation of the ligand's electronic properties within the protein's binding site.

The docking results reveal that Umbralisib's interaction with the PI3Kδ active site is primarily driven by hydrophobic interactions and, to a lesser extent, hydrogen bonding. nih.gov Key interactions observed in the docked poses include:

Hydrophobic Interactions: The molecule forms significant hydrophobic contacts with specific amino acid residues, notably a π-π stacking interaction with the tryptophan residue TRP760. nih.govresearchgate.net

Hydrogen Bonding: A water-mediated hydrogen bond was identified between Umbralisib and the asparagine residue ASN836. nih.gov

These interactions anchor the molecule within the ATP-binding pocket, leading to competitive inhibition. In a study designing novel analogues, the docking scores for the top candidates ranged from -7.66 to -8.42 kcal/mol, indicating strong binding affinity. nih.gov

Molecular Dynamics (MD) Simulations: Following docking, MD simulations are used to assess the stability of the predicted ligand-protein complex over time. For newly designed analogues of Umbralisib, MD simulations were performed to confirm that the identified binding poses were stable. nih.gov A stable complex in these simulations, often measured by a low root-mean-square deviation (RMSD) of the ligand and protein backbone atoms, provides confidence that the computationally predicted binding mode is physically realistic and can be sustained. This ensures that the designed inhibitor forms a lasting and stable interaction with its target. mdpi.com

Binding Free Energy Calculations: To further refine the prediction of binding affinity, methods like the Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) are used. This technique calculates the free energy of binding from the MD simulation trajectory, providing a more accurate estimate than docking scores alone. For a series of designed Umbralisib analogues, MM-GBSA calculations were performed, with the most promising analogue showing a high binding free energy of -52.22 kcal/mol, suggesting a very stable and favorable interaction. nih.gov

| Computational Method | Key Findings | Specific Residues/Values | Reference |

|---|---|---|---|

| Quantum Polarized Ligand Docking (QPLD) | Predicted the binding pose of Umbralisib in the PI3Kδ active site. | Docking Scores: -6.74 to -7.49 kcal/mol | nih.gov |

| Interaction Analysis | Identified key binding interactions between Umbralisib and PI3Kδ. | π-π interaction with TRP760; Water-mediated H-bond with ASN836 | nih.govresearchgate.net |

| MM-GBSA | Calculated binding free energy for designed Umbralisib analogues. | Top Analogue (Analogue 306): -52.22 kcal/mol | nih.gov |

| Molecular Dynamics (MD) | Confirmed the stability of the designed ligand-protein complexes. | Stable RMSD trajectories observed for promising analogues. | nih.gov |

Quantum Mechanical Calculations for Ligand-Target Interactions

To achieve a higher level of accuracy in describing the binding of Umbralisib to PI3Kδ, quantum mechanical (QM) methods have been incorporated into the computational workflow. Standard molecular mechanics force fields used in docking and MD simulations can sometimes fail to accurately capture subtle electronic effects, such as charge polarization, which can be critical for precise binding energy estimation.

Density Functional Theory (DFT) for Ligand Optimization: Before docking, the three-dimensional structure of Umbralisib was optimized using DFT calculations with the B3LYP functional and 6-31G** basis set. nih.gov This step ensures that the ligand conformation used for docking is at a low energy state and geometrically accurate, providing a better starting point for predicting the binding pose.

Quantum Polarized Ligand Docking (QPLD): The most significant application of QM in the study of Umbralisib's binding is the use of the QPLD protocol. nih.gov Unlike classical docking which uses fixed, pre-assigned partial charges for the ligand atoms, QPLD performs a QM calculation (using the QSite tool) to re-calculate the ligand's atomic charges in the electrostatic field of the protein's active site. nih.govresearchgate.net This process accounts for the polarization of the ligand's electron cloud by the protein environment, leading to a more accurate description of the electrostatic interactions, which are a major component of the binding energy. This QM/MM (Quantum Mechanics/Molecular Mechanics) hybrid approach ensures a higher degree of accuracy in the predicted binding mode and interaction energies compared to purely classical methods. nih.govscispace.com

Design and Synthesis of Radiolabeled and Isotopic this compound for Research Studies

The study of a drug's absorption, distribution, metabolism, and excretion (ADME) is fundamental to its development. To facilitate these studies, a version of the drug molecule is often synthesized containing a radioactive (radiolabeled) or stable heavy (isotopically labeled) isotope.

Pharmacokinetic studies in humans have utilized a radiolabeled dose of Umbralisib, confirming that such a specialized synthesis was undertaken to support its clinical development. drugbank.com In these human mass balance studies, a single radiolabeled dose of the drug is administered to healthy volunteers to trace the compound's journey through the body. nih.gov By tracking the radioactivity, researchers can accurately quantify the extent of drug absorption, identify the primary routes of excretion (feces and urine), and characterize the metabolic fate of the compound. drugbank.comnih.gov

The design of a radiolabeled molecule requires careful consideration of the isotope's placement. Typically, Carbon-14 (B1195169) (¹⁴C) or Tritium (B154650) (³H) is used for radiolabeling. wuxiapptec.com The label must be placed in a metabolically stable position on the molecule to ensure that the radioactive tag is not prematurely cleaved off during metabolism, which would render the tracer ineffective for tracking the drug and its metabolites. The synthesis itself is a complex process, often requiring a custom, multi-step synthetic route to incorporate the isotope from a simple labeled precursor into the final complex drug structure. nih.gov While the specific synthetic route for radiolabeled Umbralisib is not publicly detailed, its use in human ADME studies underscores the critical role of isotopic labeling in modern drug development for providing definitive data on a drug's disposition. drugbank.com

Molecular and Cellular Pharmacology of Umbralisib Hydrochloride

Target Identification and Validation: Umbralisib (B560156) Hydrochloride as a PI3Kδ Inhibitor

Umbralisib hydrochloride is a potent and selective kinase inhibitor. Its primary molecular target is the delta (δ) isoform of the phosphoinositide 3-kinase (PI3K) enzyme, a key component in cellular signaling pathways that are crucial for the development, survival, and proliferation of B-cells. nih.govresearchgate.net The PI3K signaling pathway is frequently dysregulated in B-cell malignancies, making PI3Kδ an attractive therapeutic target. nih.govdrugbank.com Umbralisib's mechanism of action involves interrupting this pathway, which is essential for B-cell receptor signaling. drugbank.com

Umbralisib inhibits PI3Kδ by acting as an ATP-competitive inhibitor. It binds to the ATP-binding pocket within the catalytic domain of the p110δ subunit of the enzyme. This binding event prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3). The reduction in PIP3 levels leads to the downstream inactivation of signaling cascades, including the Akt/mTOR pathway, which ultimately inhibits malignant B-cell proliferation and survival. mdpi.commedchemexpress.com

In biochemical assays, umbralisib demonstrates potent inhibition of PI3Kδ. selleckchem.com In cellular contexts, treatment with umbralisib leads to a concentration-dependent inhibition of phosphorylated AKT at the Ser473 site in various human lymphoma and leukemia cell lines, confirming its mechanism of action within the cell. medchemexpress.com

The inhibitory potency of umbralisib against PI3Kδ has been quantified using several key parameters. In cell-free enzyme assays, umbralisib exhibits a half-maximal inhibitory concentration (IC50) of approximately 22.2 nM. selleckchem.com A similar value, the half-maximal effective concentration (EC50), was observed in cell-based assays at 24.3 nM. selleckchem.com The dissociation constant (Kd), which measures binding affinity, further underscores its potent interaction with the target enzyme.

| Parameter | Value (nM) | Assay Type |

|---|---|---|

| IC50 | 22.2 | Cell-free enzyme assay |

| EC50 | 24.3 | Cell-based assay |

Detailed public data from isothermal titration calorimetry (ITC) or other biophysical methods to specifically delineate the enthalpic (ΔH) and entropic (ΔS) contributions to the binding of umbralisib to PI3Kδ are not widely available. However, the study of binding thermodynamics is crucial for drug design. nih.gov

Generally, drug-target interactions are driven by a combination of favorable changes in enthalpy and entropy. nih.gov An enthalpically-driven interaction (negative ΔH) is typically associated with the formation of strong, specific bonds like hydrogen bonds and van der Waals interactions between the inhibitor and the target protein. An entropically-driven interaction (positive TΔS) often results from the release of ordered water molecules from the binding site (the hydrophobic effect). nih.gov For kinase inhibitors, achieving high affinity often involves optimizing this enthalpy-entropy balance. nih.gov A favorable enthalpic contribution is often a goal in lead optimization as it reflects efficient binding and strong interactions with the target. nih.gov Without specific experimental data for umbralisib, its precise thermodynamic signature remains uncharacterized in publicly accessible literature.

Selectivity Profiling of this compound Across Kinase Family Members

A key feature of umbralisib is its high selectivity for the PI3Kδ isoform, which distinguishes it from other PI3K inhibitors and contributes to its pharmacological profile. nih.govelsevierpure.com

Beyond its primary target of PI3Kδ, umbralisib is also a potent inhibitor of Casein Kinase 1 epsilon (CK1ε), with an EC50 of 6.0 μM. medchemexpress.com This dual inhibition is a unique characteristic of umbralisib. unibo.ittgtherapeutics.com CK1ε is implicated in the regulation of protein translation of oncogenes, and its inhibition is thought to contribute to the anti-cancer activity of umbralisib. unibo.itnih.gov

Umbralisib demonstrates marked selectivity for the δ isoform over the other Class I PI3K isoforms (alpha, beta, and gamma). unibo.itnih.gov This selectivity is believed to be important, as the inhibition of other isoforms is associated with different biological effects; for instance, PI3Kα inhibition has been linked to hyperglycemia. nih.gov

Preclinical analyses show that umbralisib has over 1,500-fold greater selectivity for PI3Kδ compared to the α and β isoforms and approximately 225-fold greater selectivity over the γ isoform, based on Kd values. unibo.itnih.gov This high degree of selectivity is a defining feature of umbralisib's molecular pharmacology.

| PI3K Isoform | Selectivity Fold vs. PI3Kδ (Kd) |

|---|---|

| PI3Kα | >1,500x |

| PI3Kβ | >1,500x |

| PI3Kγ | ~225x |

| PI3Kδ | 1x (Target) |

Downstream Signaling Pathway Modulation by this compound

Umbralisib's primary mechanism of action involves the interruption of key signaling cascades downstream of its molecular targets. By inhibiting PI3Kδ and CK1ε, it effectively rewires the internal communication of malignant cells, leading to anti-tumor effects.

The phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a highly conserved network that is frequently dysregulated in human cancers, promoting cell survival, growth, and proliferation. researchgate.net The PI3Kδ isoform is predominantly expressed in hematopoietic cells and plays a crucial role in B-cell development, function, and signaling through the B-cell receptor (BCR). drugbank.comnih.gov

Umbralisib is a potent and highly selective inhibitor of the PI3Kδ isoform. nih.gov Preclinical analyses have demonstrated that it exhibits potent PI3Kδ inhibition at clinically achievable concentrations. nih.gov Its selectivity for the δ isoform is significantly greater than for the α, β, and γ isoforms. nih.gov By inhibiting PI3Kδ, umbralisib blocks the conversion of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3). This reduction in PIP3 prevents the recruitment and activation of downstream kinases, most notably Akt (also known as Protein Kinase B). The subsequent decrease in Akt activation leads to the reduced activity of the mTOR complex 1 (mTORC1), a master regulator of protein synthesis and cell growth. researchgate.net This comprehensive blockade of the PI3Kδ-Akt-mTOR axis is a central component of umbralisib's anti-neoplastic activity in B-cell malignancies. drugbank.comaacrjournals.org

The primary activity of umbralisib is the targeted inhibition of signaling downstream from the B-cell receptor, rather than direct inhibition of upstream receptor tyrosine kinases (RTKs). aacrjournals.org However, biochemical assays have revealed that umbralisib possesses inhibitory activity against other kinases, including the non-receptor tyrosine kinase ABL1. drugbank.comnih.govdrugcentral.org Specifically, umbralisib has been shown to inhibit a mutated form of ABL1. drugbank.comdrugcentral.org The ABL1 kinase is a component of several pathological signaling cascades, and its inhibition represents an additional anti-cancer mechanism of umbralisib. drugbank.com This suggests potential cross-talk and a broader kinase inhibition profile beyond the PI3K family.

The inhibition of the PI3Kδ-Akt-mTOR pathway by this compound results in the modulation of several key downstream signaling effectors that control fundamental cellular processes.

FOXO (Forkhead box O) Transcription Factors: In normal cellular signaling, Akt phosphorylates FOXO proteins, leading to their exclusion from the nucleus and functional inactivation. nih.govnih.gov By inhibiting the PI3Kδ-Akt pathway, umbralisib is expected to prevent this inhibitory phosphorylation, allowing FOXO transcription factors to remain in the nucleus. frontiersin.org Active nuclear FOXO proteins function as tumor suppressors by transcribing genes that promote cell cycle arrest and apoptosis. nih.govfrontiersin.org

GSK3β (Glycogen Synthase Kinase 3 Beta): GSK3β is another substrate of Akt. Phosphorylation by active Akt inhibits GSK3β activity. Therefore, treatment with umbralisib, through its inhibition of Akt, would lead to reduced GSK3β phosphorylation and a subsequent increase in its activity. GSK3β plays complex roles in cellular metabolism and proliferation. nih.gov Furthermore, umbralisib's dual inhibition of CK1ε, a known regulator of the WNT signaling pathway, may also impact GSK3β's role in β-catenin regulation. nih.gov

S6K (Ribosomal Protein S6 Kinase) and 4E-BP1 (Eukaryotic Initiation Factor 4E-Binding Protein 1): Both S6K and 4E-BP1 are primary downstream effectors of the mTORC1 complex. nih.gov mTORC1 activation leads to the phosphorylation and activation of S6K and the phosphorylation and inactivation of the translational repressor 4E-BP1. nih.gov By suppressing the PI3Kδ-Akt-mTOR pathway, umbralisib reduces the phosphorylation of both S6K and 4E-BP1. This leads to decreased S6K activity and allows 4E-BP1 to bind to and sequester the translation initiation factor eIF4E, ultimately resulting in the suppression of protein synthesis required for cell growth and proliferation.

Cellular Effects of this compound in In Vitro Models

In vitro studies using malignant cell lines have been instrumental in elucidating the cellular consequences of treatment with this compound, demonstrating its direct impact on cancer cell proliferation, viability, and survival.

Umbralisib has been shown to directly inhibit the proliferation of malignant cells in various in vitro models. drugbank.comdrugcentral.org Studies in lymphoma cell lines have confirmed that umbralisib inhibits cell proliferation. drugcentral.org The anti-proliferative effects are dose-dependent, leading to a reduction in cell viability. For instance, in a panel of T-cell lymphoma (TCL) cell lines, umbralisib demonstrated significant growth inhibition.

| Cell Line Type | Reported IC50 Value (72 hrs) | Reference |

|---|---|---|

| T-Cell Lymphoma (TCL) Panel | 9-35 µM | [Source 3 from initial search] |

This data underscores the compound's ability to cytostatically control the growth of hematologic cancer cells.

Beyond inhibiting proliferation, umbralisib actively induces programmed cell death (apoptosis) and halts cell cycle progression in cancer cells.

Induction of Apoptosis: The PI3K-Akt pathway is a critical pro-survival pathway, and its inhibition is a well-established mechanism for inducing apoptosis. Umbralisib's blockade of this pathway is a primary driver of its pro-apoptotic effects. Additionally, the off-target inhibition of ABL1 by umbralisib may contribute to apoptosis. drugbank.comnih.gov The ABL1 kinase can activate the pro-apoptotic pathway, in part by phosphorylating the initiator caspase, Caspase-9, a key component of the apoptosome that activates executioner caspases like Caspase-3. drugbank.comnih.govresearchgate.net Therefore, umbralisib may induce apoptosis through both the intrinsic pathway (via PI3Kδ inhibition) and by modulating other kinase-dependent apoptotic signals.

Cell Cycle Arrest: The PI3K/Akt/mTOR pathway plays a well-established role in regulating the cell cycle. researchgate.net By inhibiting this pathway, umbralisib can cause cancer cells to arrest at specific checkpoints, preventing them from proceeding through the division cycle. For instance, activation of FOXO proteins (a downstream consequence of PI3K inhibition) can lead to the transcription of cyclin-dependent kinase inhibitors (CKIs) such as p27Kip1, which induces cell cycle arrest in the G1 phase. frontiersin.org While specific studies detailing the exact phase of arrest induced by umbralisib are limited, its mechanism of action strongly suggests an ability to block the G1-S phase transition, thereby preventing DNA replication and cell division. researchgate.netmedscape.com

Effects on Immune Cell Function and Activation (e.g., B-cells, T-cells, macrophages, dendritic cells)

This compound exerts distinct effects on various immune cell populations, primarily through its dual inhibition of phosphoinositide 3-kinase delta (PI3Kδ) and casein kinase 1 epsilon (CK1ε).

B-cells: The PI3Kδ pathway is crucial for B-cell receptor (BCR) signaling, which governs B-cell proliferation, survival, and differentiation. nih.gov By inhibiting PI3Kδ, umbralisib effectively disrupts this signaling cascade in both normal and malignant B-cells, leading to reduced cell proliferation and viability. nih.govnih.gov This is a key mechanism behind its therapeutic effect in B-cell malignancies. nih.govdrugbank.com In vitro studies have demonstrated that umbralisib inhibits CXCL12-mediated cell adhesion and CCL19-mediated cell migration in lymphoma cell lines. drugbank.com

T-cells: A distinguishing feature of umbralisib is its unique immunomodulatory effect on T-cells, particularly regulatory T-cells (Tregs), when compared to other PI3K inhibitors like idelalisib (B1684644) and duvelisib (B560053). nih.gov While PI3K inhibitors as a class can impair T-helper (Th) cell differentiation, umbralisib has been shown to have a less detrimental impact on the number and function of FoxP3+ Tregs. nih.gov This is attributed to its additional inhibition of CK1ε, which appears to protect Tregs from the negative effects of PI3Kδ inhibition. nih.gov Specifically, umbralisib treatment has been associated with sustained levels of FOXP3, a key transcription factor for Treg function. nih.gov In contrast, other PI3K inhibitors can lead to a profound suppression of FOXP3 expression. nih.gov This preservation of Treg function may contribute to a more favorable immune-related safety profile for umbralisib. nih.gov

Macrophages and Dendritic Cells: To date, specific research detailing the direct effects of umbralisib on the function and activation of macrophages and dendritic cells is limited. However, given the role of PI3Kδ in the signaling of various immune cells, it is plausible that umbralisib could modulate their activities. For instance, PI3K signaling is known to be involved in macrophage polarization and dendritic cell maturation and antigen presentation. Further investigation is required to fully elucidate the impact of umbralisib on these specific cell types.

Modulation of Cellular Metabolism and Bioenergetics

The PI3K/AKT/mTOR signaling pathway, of which PI3Kδ is a key component, is a central regulator of cellular metabolism. It influences processes such as glucose uptake, glycolysis, and lipid synthesis to support cell growth and proliferation. While it is well-established that inhibition of this pathway can lead to significant metabolic reprogramming in cancer cells, specific studies detailing the direct effects of umbralisib on cellular metabolism and bioenergetics are not yet extensively available in the public domain.

In the broader context of PI3K inhibition, targeting this pathway can shift the metabolic state of cancer cells. For example, some cancer cells exhibit a high rate of glycolysis even in the presence of oxygen, a phenomenon known as the Warburg effect. Inhibition of the PI3K pathway has been shown in some contexts to counteract this effect. However, the precise impact of umbralisib on key metabolic pathways such as glycolysis and oxidative phosphorylation in lymphoma cells remains an area for further research. Elucidating these effects through techniques like metabolic flux analysis could provide deeper insights into its mechanism of action and potential biomarkers of response.

Effects on Cell Differentiation and Senescence

The influence of umbralisib on cellular differentiation is primarily understood through its impact on lymphocyte development. The PI3Kδ pathway is integral to normal B-cell development and differentiation. nih.gov By inhibiting this pathway, umbralisib can interfere with the maturation and function of B-lymphocytes. As mentioned previously, umbralisib also affects T-cell differentiation, particularly showing a lesser impairment of T-helper cell differentiation compared to other PI3K inhibitors. nih.gov

The role of umbralisib in inducing or modulating cellular senescence, a state of irreversible cell cycle arrest, is not yet well-defined in published research. Therapy-induced senescence is a known outcome of treatment with various anti-cancer agents and can have both beneficial and detrimental effects on tumor progression. nih.govnorthwestern.edunih.gov Given that PI3K pathway modulation can influence cell fate decisions, investigating whether umbralisib treatment leads to senescence in malignant cells would be a valuable area of future research.

Systems Biology Approaches in this compound Research

Transcriptomic and Proteomic Analysis of this compound Treatment

Systems biology approaches are beginning to unravel the complex cellular responses to umbralisib. A study performing functional phenotyping of chronic lymphocytic leukemia (CLL) cells from patients treated with umbralisib utilized proteomic analysis to identify changes in protein levels. nih.gov This research revealed that umbralisib monotherapy led to significant changes in the levels of various proteins in responders compared to non-responders. nih.gov

However, comprehensive transcriptomic analyses, such as those using RNA-sequencing to detail the global changes in gene expression following umbralisib treatment, are not yet widely available in the scientific literature. Such studies would be instrumental in identifying the full spectrum of genes and cellular pathways modulated by the drug, potentially uncovering novel mechanisms of action and biomarkers of response.

Phosphoproteomic Profiling to Elucidate Signaling Perturbations

Phosphoproteomics, the large-scale study of protein phosphorylation, is a powerful tool for mapping the signaling pathways affected by kinase inhibitors. A study on CLL cells from patients treated with umbralisib included phosphoproteomic analysis, which demonstrated significant changes in the phosphorylation levels of key signaling proteins. nih.gov Notably, alterations in the phosphorylation of AKT at serine 473 (pS473) were observed in responders but not in non-responders, confirming the on-target effect of umbralisib on the PI3K pathway. nih.gov

Further detailed phosphoproteomic studies would be beneficial to create a comprehensive map of the signaling perturbations induced by umbralisib. This could help in understanding the nuances of its dual inhibitory action on PI3Kδ and CK1ε and how this translates into its clinical effects.

Metabolomic Signatures Associated with this compound Response

Metabolomics, the comprehensive analysis of small molecule metabolites, can provide a functional readout of the cellular state and is increasingly used to identify biomarkers of drug response. While studies have demonstrated that inhibition of the PI3K pathway can lead to distinct plasma metabolomic changes, research specifically identifying the metabolomic signatures associated with the response to umbralisib is still an emerging area.

General studies on PI3K inhibitors have shown alterations in metabolites such as amino acids, acylcarnitines, and phosphatidylcholines. Identifying a specific metabolomic footprint for umbralisib could lead to the development of non-invasive biomarkers to predict or monitor treatment efficacy.

Data Tables

Table 1: Effects of Umbralisib on Immune Cell Markers and Functions

| Cell Type | Marker/Function | Effect of Umbralisib | Reference |

| B-cells | BCR Signaling | Inhibited | nih.gov |

| Cell Proliferation | Inhibited | nih.govdrugbank.com | |

| Cell Adhesion (CXCL12-mediated) | Inhibited | drugbank.com | |

| Cell Migration (CCL19-mediated) | Inhibited | drugbank.com | |

| T-cells | Th Cell Differentiation | Less impaired than other PI3K inhibitors | nih.gov |

| Tregs | FOXP3 Expression | Sustained | nih.gov |

| Number and Function | Preserved | nih.gov |

Table 2: Key Signaling Proteins Modulated by Umbralisib

| Protein | Post-Translational Modification | Change in Responders | Reference |

| AKT | Phosphorylation (Ser473) | Significant Change | nih.gov |

Epigenetic Modulations Induced by this compound

Direct studies detailing the specific epigenetic modulations induced by this compound are not extensively available in the current scientific literature. However, umbralisib's mechanism of action as an inhibitor of the phosphoinositide 3-kinase (PI3K)/AKT signaling pathway suggests a potential for indirect influence on the epigenetic landscape. The PI3K/AKT pathway is a critical regulator of numerous cellular processes, and emerging evidence indicates its involvement in epigenetic regulation. aacrjournals.orgnih.gov

Inhibition of the PI3K/AKT pathway can lead to changes in the activity of key epigenetic enzymes. aacrjournals.org For instance, AKT has been shown to phosphorylate EZH2, a histone methyltransferase, which can impair its trimethylation activity and lead to a decrease in H3K27me3, a repressive histone mark. aacrjournals.org Therefore, by inhibiting AKT phosphorylation, umbralisib could potentially restore EZH2 activity and alter H3K27me3 levels. Furthermore, PI3K inhibition has been observed to decrease the levels of DNA methyltransferase 3 in some breast cancer cell lines, suggesting a role in modulating DNA methylation. aacrjournals.org

The PI3K/AKT pathway also influences locus-specific DNA hypomethylation. nih.gov Activation of AKT can lead to the hypomethylation and subsequent transcriptional activation of certain genes, such as IGF2, through the regulation of DNMT3a2. nih.gov Consequently, inhibition of this pathway by umbralisib could potentially reverse these effects.

It is important to note that these potential epigenetic effects are extrapolated from studies on the broader class of PI3K/AKT inhibitors. Research specifically investigating the direct epigenetic consequences of this compound treatment is needed to confirm these potential mechanisms.

Table 1: Potential Epigenetic Modulations via PI3K/AKT Pathway Inhibition

| Epigenetic Mechanism | Potential Effect of PI3K/AKT Inhibition | Key Mediators | Potential Downstream Consequence |

| Histone Methylation | Alteration of H3K27me3 levels | AKT, EZH2 | Changes in gene silencing |

| DNA Methylation | Decrease in DNA methyltransferase levels | PI3K, DNA methyltransferase 3 | Altered DNA methylation patterns |

| DNA Hypomethylation | Reversal of locus-specific hypomethylation | AKT, GSK3α/β, DNMT3a2 | Changes in the expression of specific genes like IGF2 |

Preclinical Efficacy Studies of Umbralisib Hydrochloride in Disease Models

In Vitro Efficacy in Cell Line Models of Malignancies

The in vitro activity of umbralisib (B560156) has been assessed across a range of cancer cell lines to establish its potency, mechanism of action, and spectrum of activity.

Preclinical studies have demonstrated that umbralisib possesses robust activity against a variety of hematological malignancy cell lines. Inhibition of PI3Kδ signaling by umbralisib leads to the suppression of the PI3K/AKT signaling pathway, which in turn reduces cell proliferation and induces apoptosis in leukemia and lymphoma cell lines. researchgate.net The growth inhibitory effects of umbralisib were evaluated in a panel of 13 human leukemia and lymphoma cell lines, with 50% growth inhibition (GI50) values ranging from 0.6 to 66 μM following 72 to 96 hours of treatment. fda.gov

Umbralisib has shown efficacy as a single agent in inducing apoptosis in primary chronic lymphocytic leukemia (CLL) cells, with a potency comparable to that of idelalisib (B1684644). clinicaltrials.gov Furthermore, research has highlighted the synergistic potential of umbralisib with other anticancer agents. For instance, a significant synergistic cytotoxic effect was observed when umbralisib was combined with the proteasome inhibitor carfilzomib (B1684676) in various lymphoma, leukemia, and myeloma cell lines. researchgate.net This combination synergistically inhibited the phosphorylation of 4E-BP1, leading to a reduction in c-Myc translation. researchgate.net

| Malignancy Type | Cell Line(s) | Observed Effect | Key Findings |

|---|---|---|---|

| T-cell Acute Lymphoblastic Leukemia | MOLT-4, CCRF-CEM | Inhibition of cell viability, Apoptosis | Demonstrated potent inhibition of PI3Kδ and downstream pAkt signaling. researchgate.net |

| Acute Myeloid Leukemia | HL-60 | Inhibition of cell viability | Effective in inhibiting cell survival and growth. researchgate.net |

| Lymphoma / Myeloma | Various | Synergistic Cytotoxicity (with Carfilzomib) | Combination led to suppression of c-Myc translation. researchgate.net |

| B-cell Lymphoma | SU-DHL-6 | Antineoplastic Activity | A novel PI3Kδ inhibitor, SHC014748M, with a similar target profile, showed concentration-dependent apoptosis induction, suggesting a class effect. nih.gov |

The preclinical evaluation of umbralisib has been predominantly focused on hematological malignancies, owing to the restricted expression of the PI3Kδ isoform to cells of hematopoietic origin. researchgate.net While some early-phase clinical studies have been initiated to explore umbralisib in selected relapsed or refractory solid tumors, published preclinical data on the in vitro efficacy of umbralisib monotherapy in cell line models of common solid tumors such as breast, colon, lung, pancreatic cancer, or glioblastoma are limited. researchgate.net The therapeutic rationale in solid tumors may rely on modulating the tumor microenvironment or on combination strategies, but direct cytotoxic effects on these cancer cell lines have not been extensively documented in the available literature. ascopost.com

Studies utilizing primary cells from patients have corroborated the findings from cell line models. Umbralisib has demonstrated efficacy in primary cells from patients with lymphoma and leukemia, showing synergistic cytotoxicity when combined with carfilzomib. researchgate.net In primary CLL cells, umbralisib was effective at inducing apoptosis as a single agent, independent of the patient's TP53 status. clinicaltrials.gov These studies confirm that umbralisib is active against malignant B-cells derived directly from patients, providing a more clinically relevant assessment of its potential efficacy.

There are currently no specific published preclinical studies evaluating the efficacy of umbralisib hydrochloride in patient-derived organoid models of either hematological or solid tumors. While organoid models are increasingly used in preclinical drug validation, their application to assess the therapeutic effects of umbralisib has not yet been reported in the scientific literature.

In Vivo Efficacy in Murine Xenograft Models

The anti-tumor activity of umbralisib has also been assessed in in vivo models to understand its efficacy in a more complex biological system.

The in vivo anti-tumor activity of umbralisib has been evaluated in a subcutaneous xenograft model using the MOLT-4 T-cell acute lymphoblastic leukemia cell line. researchgate.netfda.gov This model allows for the straightforward assessment of tumor growth inhibition following therapeutic intervention. Studies demonstrated that oral administration of umbralisib resulted in anti-tumor effects in these tumor-bearing mice. fda.gov Another PI3Kδ inhibitor, duvelisib (B560053), has also shown efficacy in inhibiting tumor growth in xenograft models, suggesting that targeting this pathway is a viable in vivo strategy for hematological malignancies. amegroups.org

| Cancer Type | Cell Line | Mouse Model | Observed Effect |

|---|---|---|---|

| T-cell Acute Lymphoblastic Leukemia | MOLT-4 | Tumor-bearing mice | Demonstrated in vivo anti-tumor activity. fda.gov |

To better recapitulate the systemic nature of hematological cancers, disseminated and orthotopic xenograft models have been employed. The combination of the PI3K inhibitor duvelisib with venetoclax (B612062) has been shown to produce a synergistic effect and prolong survival in patient-derived xenograft (PDX) models of Richter's transformation, a highly aggressive form of lymphoma that can arise from CLL. nih.gov While this demonstrates the potential of PI3K inhibition in aggressive, disseminated disease models, specific data on the efficacy of umbralisib monotherapy in well-established orthotopic or disseminated xenograft models are not extensively detailed in the available literature. Studies on related PI3K inhibitors in patient-derived xenograft models suggest this is a valuable approach for evaluating efficacy in a setting that more closely mimics human disease. nih.gov

In Vivo Efficacy in Genetically Engineered Mouse Models (GEMMs) and Syngeneic Models

Preclinical evaluation in sophisticated mouse models that faithfully recapitulate human disease is a cornerstone of drug development. For this compound, studies in genetically engineered and immune-competent models have been crucial in elucidating its anti-tumor activity and unique immunomodulatory profile.

The primary genetically engineered mouse model used to evaluate umbralisib's efficacy in hematologic malignancies is the Eμ-TCL1 adoptive transfer model, which mimics human Chronic Lymphocytic Leukemia (CLL). In this model, splenocytes from Eμ-TCL1 transgenic mice, which develop a CD5+ B-cell lymphoproliferative disease resembling CLL, are transferred into wild-type recipient mice.

Research demonstrated that umbralisib exhibits significant anti-tumor efficacy in this aggressive CLL model. nih.gov Oral administration of umbralisib led to a marked reduction in the CLL tumor burden, evidenced by a significant decrease in the percentage of CD19+CD5+ leukemic cells in the peripheral blood compared to vehicle-treated controls. nih.gov This fundamental finding established the potent in vivo anti-leukemic activity of the compound in a relevant GEMM of B-cell cancer. nih.govnih.gov

While specific studies utilizing classic syngeneic tumor models (e.g., implantation of murine cancer cell lines into immunocompetent hosts) for umbralisib were not prominently identified in the reviewed literature, the Eμ-TCL1 GEMM serves as a vital immune-competent model. It allows for the investigation of umbralisib's effects within the context of a complete and functional immune system, a critical aspect of its mechanism.

Studies in the Eμ-TCL1 model revealed that umbralisib possesses a distinct immunomodulatory profile compared to other PI3Kδ inhibitors. nih.gov A key finding was the preservation of regulatory T cell (Treg) populations. While other PI3K inhibitors led to a reduction in Treg numbers and impairment of their suppressive function, umbralisib treatment maintained both the quantity and functional capacity of Tregs in the CLL-bearing mice. nih.govnih.gov Specifically, umbralisib-treated mice had twofold greater numbers of Tregs compared to mice treated with the first-generation PI3Kδ inhibitor, idelalisib. nih.gov This preservation of a key immunoregulatory cell population highlights the unique activity of umbralisib within an immune-competent context, suggesting a mechanism that mitigates some of the immune-related toxicities seen with other drugs in its class. nih.govnih.gov

Anti-Tumor Mechanisms in Preclinical Models

Beyond direct tumor cell cytotoxicity, the preclinical efficacy of this compound is derived from its multifaceted impact on the tumor microenvironment (TME) and processes essential for tumor progression.

Umbralisib's most significant documented effect on the TME in preclinical models is the modulation of immune cell populations. As demonstrated in the Eμ-TCL1 mouse model, umbralisib's dual inhibition of PI3Kδ and CK1ε prevents the depletion and functional impairment of Tregs. nih.govnih.gov This is a critical interaction within the TME, as Tregs play a complex role in cancer immunity. By preserving Treg function, umbralisib may help maintain immune homeostasis, which is hypothesized to contribute to its differentiated safety profile. cancernetwork.com

Furthermore, PI3Kδ signaling is integral to the communication between cancer cells and the supportive stromal microenvironment. nih.gov Inhibition of this pathway by umbralisib disrupts the prosurvival signals that B-cells receive from their microenvironment. This includes interfering with chemokine-mediated cell adhesion and migration, which are crucial for the homing and retention of malignant cells within protective niches like the lymph nodes and bone marrow. nih.gov

| Parameter | Finding | Implication | Reference |

|---|---|---|---|

| Tumor Burden (CD19+CD5+ Cells) | Significantly decreased in peripheral blood vs. vehicle control. | Demonstrates direct in vivo anti-leukemic activity. | nih.gov |

| Total T-Cell Numbers (CD3+) | Lower in umbralisib-treated mice compared to vehicle control. | Indicates a general effect on lymphocyte populations. | nih.gov |

| Regulatory T-Cell (Treg) Numbers | Higher compared to idelalisib or duvelisib-treated groups. | Preservation of a key immune-regulatory cell population. | nih.gov |

| Treg Suppressive Function | Retained/preserved compared to other PI3K inhibitors which impaired function. | Suggests a unique immunomodulatory profile. | nih.gov |

Specific preclinical studies focusing on the direct effects of umbralisib on angiogenesis (the formation of new blood vessels) and lymphangiogenesis (the formation of new lymphatic vessels) in animal models are not extensively detailed in available research. The PI3K pathway is a known regulator of cellular processes that can contribute to angiogenesis. However, direct evidence from in vivo models quantifying umbralisib's impact on tumor microvessel density or lymphatic vessel formation has not been prominently reported.

While in vivo animal studies specifically designed to measure the impact of umbralisib on metastasis and invasion are limited, in vitro data provides insight into its potential anti-metastatic mechanisms. Umbralisib has been shown to inhibit CXCL12-mediated cell adhesion and CCL19-mediated cell migration. These chemokines and their receptors are critical for the trafficking of lymphocytes and are often exploited by cancer cells to migrate from the primary tumor, enter circulation, and home to distant sites such as lymph nodes and bone marrow. By inhibiting these processes, umbralisib disrupts a key mechanism that facilitates tumor cell dissemination and invasion, suggesting a potential, though not yet demonstrated in vivo, to impact metastatic spread.

Modulation of Anti-Tumor Immunity in Animal Models (e.g., T-cell infiltration, myeloid-derived suppressor cells)

Preclinical research indicates that this compound possesses unique immunomodulatory properties that distinguish it from other phosphoinositide 3-kinase (PI3K) inhibitors, particularly concerning its effects on T-cell populations critical for immune homeostasis. The majority of available data focuses on the modulation of regulatory T cells (Tregs), while specific findings on T-cell infiltration and myeloid-derived suppressor cells (MDSCs) are less detailed in published studies.

In the Eμ-TCL1 adoptive transfer mouse model of chronic lymphocytic leukemia (CLL), umbralisib demonstrated a differentiated effect on Tregs compared to the PI3K inhibitors idelalisib and duvelisib. tgtherapeutics.com While all three agents showed anti-tumor efficacy by reducing the CLL burden in peripheral blood, their impact on the Treg population varied significantly. tgtherapeutics.comnih.gov Mice treated with umbralisib were observed to have a more sustained number of Tregs compared to those treated with idelalisib or duvelisib. tgtherapeutics.comnih.gov

Furthermore, the functional capacity of these Tregs appeared to be preserved with umbralisib treatment. Tregs from umbralisib-treated mice expressed higher levels of surface markers associated with suppressive function, such as transforming growth factor-β1 (TGF-β1), GITR, and CD73. nih.gov Functionally, T-cells isolated from the spleens of umbralisib-treated mice showed more sustained production of the regulatory cytokine IL-10 upon ex vivo activation. nih.gov This preservation of Treg number and function is attributed to umbralisib's dual inhibition of PI3Kδ and casein kinase-1ε (CK1ε). nih.gov This unique mechanism is believed to contribute to a more favorable immune-mediated toxicity profile by maintaining immune balance, which is often disrupted by other PI3K inhibitors that negatively impact Treg stability. nih.gov

While the impact on Tregs is well-documented, specific preclinical data detailing the effect of this compound on the infiltration of effector T-cells into solid tumor microenvironments or its influence on the population and function of myeloid-derived suppressor cells (MDSCs) are not extensively reported in the available literature.

Table 1: Comparative Effects of PI3K Inhibitors on Regulatory T-Cells (Tregs) in a CLL Mouse Model

| Parameter | Umbralisib | Idelalisib | Duvelisib | Source |

|---|---|---|---|---|

| Treg Numbers in vivo | Sustained / Higher | Reduced | Reduced | tgtherapeutics.comnih.gov |

| Treg Suppressive Capacity | Retained | Impaired | Impaired | nih.gov |

| Expression of Treg Function Markers (e.g., TGF-β1, GITR, CD73) | Higher | Lower | Lower | nih.gov |

| IL-10 Production (by splenic T-cells) | Sustained / Higher | Lower | Lower | nih.gov |

Efficacy in Non-Oncological Preclinical Disease Models (e.g., Autoimmune, Inflammatory Disorders)

While this compound was developed as an oncological agent, its distinct mechanism of action provides a strong rationale for its potential efficacy in non-oncological conditions such as autoimmune and inflammatory disorders. This potential is primarily inferred from preclinical mechanistic studies rather than direct efficacy trials in specific autoimmune disease models.

The key differentiator for umbralisib is its high selectivity for the PI3Kδ isoform over the PI3Kγ isoform. nih.gov Preclinical models have established that while the loss of PI3Kδ alone is less likely to induce severe autoimmunity, the combined loss of both PI3Kδ and PI3Kγ in T-cells can lead to significant autoimmunity and inflammation. nih.gov By largely sparing the PI3Kγ isoform, umbralisib may avoid the severe immune dysregulation that can be associated with dual PI3Kδ/γ inhibitors. nih.gov

This hypothesis is further supported by the compound's unique effect on Tregs, as detailed in oncological models. Autoimmune diseases are often characterized by defective or numerically deficient Tregs. The ability of umbralisib to preserve Treg numbers and function, in contrast to other PI3K inhibitors, suggests a potential therapeutic benefit in restoring immune tolerance in autoimmune settings. nih.gov The inhibition of CK1ε is thought to play a role in protecting Tregs from the negative effects of PI3Kδ inhibition, potentially reducing the incidence of autoimmune-like complications.

However, specific preclinical studies evaluating the efficacy of this compound in established animal models of autoimmune or inflammatory diseases, such as collagen-induced arthritis or the MRL/lpr mouse model of lupus, are not widely reported in the scientific literature. Therefore, its utility in these non-oncological indications remains a theoretical advantage based on its unique immunomodulatory profile observed in cancer models.

Table 2: Preclinical Observations Supporting Potential Efficacy of Umbralisib in Non-Oncological Models

| Preclinical Observation | Mechanistic Rationale | Potential Implication for Autoimmune/Inflammatory Disease | Source |

|---|---|---|---|

| High selectivity for PI3Kδ over PI3Kγ | Combined inhibition of PI3Kδ and PI3Kγ is linked to severe autoimmunity in animal models. | Reduced risk of inducing or exacerbating immune-mediated pathologies compared to dual δ/γ inhibitors. | nih.gov |

| Preservation of Regulatory T-cell (Treg) numbers | Tregs are crucial for maintaining immune tolerance and are often dysfunctional in autoimmune diseases. | May help restore immune homeostasis and suppress autoimmune responses. | tgtherapeutics.comnih.gov |

| Maintenance of Treg suppressive function | The dual inhibition of PI3Kδ and CK1ε appears to protect Treg stability and function. | Sustained Treg function could lead to more effective control of autoreactive immune cells. | nih.gov |

Mechanisms of Resistance to Umbralisib Hydrochloride in Preclinical Settings

Identification of Acquired Resistance Mechanisms In Vitro and in Animal Models

Preclinical models, including drug-adapted cancer cell lines and patient-derived xenografts, are essential tools for investigating how resistance to umbralisib (B560156) emerges. oaepublish.com These models allow for in-depth functional studies and the systematic investigation of molecular changes that occur in response to prolonged drug exposure. oaepublish.comnih.gov

While on-target mutations are a common mechanism of resistance to kinase inhibitors, preclinical data specifically identifying mutations in the PIK3CD gene (which encodes the PI3Kδ catalytic subunit) that confer resistance to umbralisib are not extensively documented in publicly available literature. However, research into other PI3K isoforms provides a framework for potential genetic resistance mechanisms. For instance, in the context of resistance to the PI3Kα inhibitor alpelisib (B612111), secondary mutations in the PIK3CA gene have been identified that alter the drug-binding pocket. nih.gov Although one study noted no clear acquired alterations in PIK3CD while studying alpelisib resistance, it is conceivable that similar resistance-conferring mutations could arise in PI3Kδ under the selective pressure of umbralisib. nih.gov

Another potential genetic mechanism is the amplification of genes within the PI3K pathway or parallel signaling pathways. Such amplifications could increase the concentration of the target protein or activate alternative survival signals to a level that overcomes the inhibitory effect of the drug.

A more frequently observed mechanism of acquired resistance in preclinical models is the activation of alternative signaling pathways that bypass the need for PI3Kδ. nih.gov When the PI3Kδ pathway is chronically inhibited, cancer cells can adapt by upregulating other pro-survival signals.

Key bypass pathways identified in the context of resistance to targeted therapies, including PI3K inhibitors, include:

The PI3K/AKT/mTOR Pathway: Dysregulation and reactivation of this pathway are key drivers of resistance. Preclinical studies in hormone receptor-positive breast cancer have shown that acquired resistance to CDK4/6 inhibitors can be mediated by the activation of PI3K/AKT/mTOR signaling. nih.gov This demonstrates the pathway's ability to act as a central hub for resistance, suggesting that even with PI3Kδ inhibited, other isoforms (like PI3Kα or PI3Kβ) or downstream components like AKT and mTOR could be reactivated to sustain cell proliferation and survival. nih.gov

Receptor Tyrosine Kinase (RTK) Signaling: Enhanced signaling through parallel RTKs such as MET, HER2, and IGF-1R can confer resistance. nih.govbiorxiv.org For example, in preclinical glioblastoma models, tumor-associated macrophages (TAMs) can induce resistance to therapy by secreting insulin-like growth factor-1 (IGF-1), which reactivates the PI3K pathway through the IGF-1 receptor, thus bypassing the targeted inhibition. nih.gov

Resistance to umbralisib can also arise from non-genetic mechanisms, where cancer cells undergo phenotypic or epigenetic changes to adapt to the drug. These changes are often reversible and allow cells to switch between drug-sensitive and drug-resistant states. nih.gov

Epigenetic Reprogramming: Cancer cells can alter their gene expression patterns through epigenetic modifications, such as changes in DNA methylation and histone acetylation, to promote survival. nih.govnih.govfrontiersin.org This reprogramming can lead to the differential expression of tumor suppressor genes and oncogenes, allowing cells to evade drug-induced apoptosis. nih.gov In preclinical models of lymphoma, epigenetic alterations are widespread and can be targeted to reverse aberrant gene expression and overcome resistance. nih.gov For instance, epigenetic rewiring has been shown to cause resistance to BTK inhibitors by allowing the B-cell receptor (BCR) signaling pathway to bypass its dependency on BTK, a mechanism that could be analogous to umbralisib resistance. researchgate.net

Microenvironmental Factors: The tumor microenvironment (TME) plays a critical role in acquired resistance. nih.gov Stromal cells, such as cancer-associated fibroblasts (CAFs), and immune cells, like TAMs, can secrete growth factors, cytokines (e.g., IL-6), and chemokines (e.g., CXCL12) that promote cancer cell survival despite PI3Kδ inhibition. nih.govnih.gov These external signals can activate the bypass pathways described above, effectively shielding the tumor cells from the effects of umbralisib. nih.gov

Strategies to Overcome Umbralisib hydrochloride Resistance (Preclinical)

Based on the identified resistance mechanisms, several preclinical strategies are being explored to either prevent or overcome resistance to umbralisib. The primary approach involves the use of combination therapies that target multiple nodes within the cancer signaling network.

Combining umbralisib with other agents is a rational approach to block the escape routes used by cancer cells. broadinstitute.org By targeting both the primary pathway and the potential bypass mechanisms simultaneously, combination therapies can achieve more durable responses. nih.govnih.gov Preclinical studies and clinical trials have explored several combinations.

| Combination Agent | Therapeutic Rationale | Preclinical Model/Setting | Reference |

|---|---|---|---|

| Ublituximab (Anti-CD20 Antibody) | Combines targeted PI3Kδ inhibition with antibody-mediated cytotoxicity against B-cells. | Lymphoid Malignancies | nih.govonclive.com |

| BTK Inhibitors (e.g., Ibrutinib) | Dual blockade of two key nodes in the B-cell receptor (BCR) signaling pathway to achieve deeper and more durable responses. | Chronic Lymphocytic Leukemia (CLL) | nih.gov |

| mTOR Inhibitors (e.g., Everolimus) | Targets a key downstream effector in the PI3K/AKT/mTOR pathway to overcome resistance mediated by pathway reactivation. | ER+/HER2- Breast Cancer (in context of CDK4/6 resistance) | nih.gov |

| IGF-1R Inhibitors | Blocks the compensatory signaling induced by IGF-1 secretion from tumor-associated macrophages in the microenvironment. | Glioblastoma Multiforme (GBM) | nih.gov |

| HDAC Inhibitors (e.g., Fimepinostat) | Dual inhibition of PI3K and epigenetic modifiers (HDAC) to reprogram cells and reverse epigenetic resistance. | Diffuse Large B-cell Lymphoma (DLBCL) | nih.gov |

The development of next-generation PI3Kδ inhibitors represents another key strategy. While many newer agents focus on improving isoform selectivity and reducing toxicity, a future direction is to design inhibitors that can overcome specific resistance mutations. nih.govnih.gov

An analogous strategy has proven successful for other PI3K isoforms. For example, secondary mutations in PIK3CA that confer resistance to orthosteric (ATP-competitive) PI3Kα inhibitors can be overcome by novel allosteric inhibitors that bind to a different site on the enzyme. nih.gov This approach circumvents resistance caused by mutations in the traditional drug-binding pocket.

Re-sensitization Strategies for Resistant Cells

In preclinical investigations, strategies to overcome resistance to this compound have primarily focused on combination therapies designed to target synergistic pathways, thereby re-sensitizing cancer cells to the effects of the drug. A notable approach involves the combination of umbralisib with proteasome inhibitors, which has demonstrated significant synergistic activity in aggressive lymphoma models.

One key strategy involves the dual targeting of phosphoinositide 3-kinase delta (PI3Kδ) and casein kinase-1ε (CK1ε) by umbralisib, in conjunction with the proteasome inhibitor carfilzomib (B1684676). nih.govtgtherapeutics.comashpublications.org This combination has been shown to be highly synergistic in preclinical models of double hit lymphoma and mantle cell lymphoma. tgtherapeutics.com The underlying mechanism of this synergy is the potent silencing of the translation of key oncogenes, including c-Myc, cyclin D1, and Bcl-2. ashpublications.org

Preclinical studies have elucidated that the combination of umbralisib (TGR-1202) and carfilzomib induces apoptosis in lymphoma cells by inhibiting the phosphorylation of 4E-BP1. ashpublications.org This inhibition leads to the translational silencing of the aforementioned oncogenes, which are crucial for tumor cell proliferation and survival. ashpublications.org The effect on protein expression of these oncogenes was observed without a significant change in their mRNA levels, indicating that the mechanism of action is at the translational level. ashpublications.org

The synergistic effect of this combination is highlighted by the cleavage of poly-ADP ribose polymerase (PARP), a marker of apoptosis, in lymphoma cell lines treated with both agents. ashpublications.org This suggests that by targeting both the PI3Kδ/CK1ε axis and the proteasome, it is possible to induce a potent apoptotic response in lymphoma cells that may be resistant to single-agent therapy.

The table below summarizes the key findings from a preclinical study investigating the synergistic effects of umbralisib and carfilzomib in lymphoma cell lines.

| Cell Line | Treatment | Key Finding | Reference |

| Diffuse Large B-cell Lymphoma (DLBCL) | Umbralisib (TGR-1202) + Carfilzomib | Synergistic induction of apoptosis. | ashpublications.org |

| Double Hit Lymphoma (DHL) | Umbralisib (TGR-1202) + Carfilzomib | Synergistic induction of apoptosis. | ashpublications.org |

| Mantle Cell Lymphoma (MCL) | Umbralisib (TGR-1202) + Carfilzomib | Synergistic induction of apoptosis. | ashpublications.org |

| DLBCL, DHL, MCL | Umbralisib (TGR-1202) + Carfilzomib | Reduced protein expression of c-Myc, cyclin D1, and Bcl-2. | ashpublications.org |

These preclinical findings provided the rationale for initiating clinical studies to evaluate the combination of umbralisib and carfilzomib in patients with relapsed or refractory lymphomas. nih.govtgtherapeutics.com This strategy of combining umbralisib with agents that target convergent oncogenic pathways represents a promising approach to overcoming potential resistance mechanisms and re-sensitizing tumor cells to treatment.

Preclinical Combination Therapeutic Strategies with Umbralisib Hydrochloride

Rationale for Combination Therapies Based on Preclinical Synergy

The primary rationale for combining Umbralisib (B560156) with other anticancer agents stems from its unique dual mechanism of action and the potential for synergistic or additive effects on cancer cell signaling pathways. researchgate.netnih.gov Umbralisib's inhibition of PI3Kδ disrupts the B-cell receptor (BCR) signaling pathway, which is crucial for the proliferation and survival of many B-cell lymphomas. onclive.comdrugbank.com Concurrently, its inhibition of CK1ε is thought to play a role in the protein translation of key oncogenes. nih.govnih.gov

Preclinical models have demonstrated that targeting multiple nodes within the BCR pathway or complementary pathways can lead to enhanced antitumor activity. For instance, the combination of a PI3Kδ inhibitor with a Bruton's tyrosine kinase (BTK) inhibitor has shown synergistic effects in preclinical models of chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). nih.gov This dual blockade of the BCR pathway at different points is hypothesized to be more effective than targeting a single kinase.

Furthermore, the inhibition of PI3Kδ by Umbralisib can modulate the tumor microenvironment, potentially increasing the efficacy of immunotherapeutic agents. By altering cytokine production and immune cell function, Umbralisib may enhance the activity of checkpoint inhibitors or cellular therapies.

A key strategy for utilizing Umbralisib in combination therapies is to overcome or prevent the development of therapeutic resistance. Resistance to single-agent targeted therapies can emerge through various mechanisms, including the activation of alternative signaling pathways or mutations in the drug target. nih.gov Preclinical studies suggest that combining Umbralisib with agents that have different mechanisms of action can circumvent these resistance pathways.

For example, in malignancies where resistance to a BTK inhibitor like ibrutinib develops, the addition of a PI3Kδ inhibitor such as Umbralisib could provide an alternative mechanism to control tumor growth. nih.gov This approach of vertical pathway inhibition or targeting parallel survival pathways is a cornerstone of preclinical combination strategies.

Enhancing efficacy is another primary goal. The combination of Umbralisib with cytotoxic chemotherapy or other targeted agents aims to achieve a greater depth of response and more durable remissions than can be achieved with monotherapy. The synergistic interactions observed in preclinical studies provide a strong rationale for translating these combinations into clinical investigation.

Evaluation of Umbralisib hydrochloride in Combination with Other Targeted Agents

Preclinical investigations have explored the combination of Umbralisib with traditional chemotherapeutic agents. For instance, the combination of Umbralisib with bendamustine has been evaluated in preclinical models of non-Hodgkin lymphoma. The rationale for this combination is to pair the targeted disruption of B-cell signaling by Umbralisib with the DNA-damaging effects of bendamustine, potentially leading to enhanced cancer cell death.

| Combination Agent | Cancer Model | Preclinical Finding |

|---|---|---|

| Bendamustine | Non-Hodgkin Lymphoma | Potential for enhanced cytotoxicity. |

The immunomodulatory effects of PI3Kδ inhibition provide a strong basis for combining Umbralisib with various immunotherapies. Preclinical evidence suggests that by inhibiting PI3Kδ, Umbralisib can enhance the function of cytotoxic T-cells and reduce the number and suppressive activity of regulatory T-cells (Tregs). This alteration of the tumor microenvironment can potentially augment the efficacy of immune checkpoint inhibitors.

A notable preclinical and clinical combination has been Umbralisib with ublituximab, an anti-CD20 monoclonal antibody. scientificeducationsupport.comlymphomahub.com The synergistic activity of this combination has been demonstrated in preclinical studies for chronic lymphocytic leukemia (CLL). scientificeducationsupport.comlymphomahub.com The proposed mechanism involves the direct cytotoxic effect of the anti-CD20 antibody complemented by the disruption of survival signals by Umbralisib.

| Combination Agent | Cancer Model | Preclinical Finding |

|---|---|---|

| Ublituximab (anti-CD20) | Chronic Lymphocytic Leukemia | Demonstrated synergistic activity. scientificeducationsupport.comlymphomahub.com |